4-Hydroxy-2-nitrobenzoic acid

TNT degradation Pseudomonas sp. JLR11 metabolite identification

4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) is a disubstituted benzoic acid derivative bearing a hydroxyl group at the para-position and a nitro group at the ortho-position relative to the carboxylic acid. This positional isomer has a molecular formula of C₇H₅NO₅ and a molecular weight of 183.12 g/mol.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 74230-08-3
Cat. No. B1288826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-nitrobenzoic acid
CAS74230-08-3
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)
InChIKeyFNDZIIJCKXGZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3): A TNT Metabolite and Tafamidis Impurity Reference Standard for Differentiated Procurement


4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) is a disubstituted benzoic acid derivative bearing a hydroxyl group at the para-position and a nitro group at the ortho-position relative to the carboxylic acid. This positional isomer has a molecular formula of C₇H₅NO₅ and a molecular weight of 183.12 g/mol . It is a recognized metabolite in the microbial degradation pathway of the explosive 2,4,6-trinitrotoluene (TNT) [1] and is cataloged as Tafamidis Impurity 11, a reference standard for the transthyretin stabilizer drug tafamidis [2].

Positional Isomerism in Hydroxy-Nitrobenzoic Acids: Why 4-Hydroxy-2-nitrobenzoic Acid Cannot Be Replaced by Generic Analogs


The precise substitution pattern of 4-hydroxy-2-nitrobenzoic acid dictates its chemical reactivity, biological recognition, and physicochemical properties, making it non-interchangeable with other hydroxy-nitrobenzoic acid isomers. A comparative degradation study of closely related analogs (e.g., 2-hydroxy-4-nitrobenzoic acid vs. 4-hydroxy-3-nitrobenzoic acid) demonstrated that even minor positional shifts lead to remarkably different degradation timescales, complex stability with Fe(III), and Fe(II) production efficiencies under identical Fenton-like and photo-Fenton conditions [1]. Consequently, substituting this compound with a 'generic' hydroxy-nitrobenzoic acid derivative without positional verification risks failure in applications that depend on a specific metabolic intermediate identity or the precise chromatographic retention time of a pharmaceutical impurity.

Quantitative Differentiation Evidence for Procuring 4-Hydroxy-2-nitrobenzoic Acid (CAS 74230-08-3) vs. Positional Isomers


Unique Identity as a TNT Metabolite vs. Non-Metabolite Isomers in Bioremediation Studies

In the established TNT degradation pathway by Pseudomonas sp. JLR11, 4-hydroxy-2-nitrobenzoic acid is identified as a specific metabolic intermediate, whereas isomers such as 2-hydroxy-4-nitrobenzoic acid or 2-hydroxy-5-nitrobenzoic acid are not reported as intermediates in this pathway [1]. This metabolic specificity is critical for studies tracking TNT bioremediation.

TNT degradation Pseudomonas sp. JLR11 metabolite identification

Regulatory Identity as Tafamidis Impurity 11 vs. Other Hydroxy-Nitrobenzoic Acid Impurities

4-Hydroxy-2-nitrobenzoic acid is specifically designated as Tafamidis Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [1]. No other hydroxy-nitrobenzoic acid positional isomer is recognized as this specific impurity for the drug tafamidis, making this compound the required reference material for regulatory submissions.

pharmaceutical impurity Tafamidis reference standard

Inferred Stability Differences Based on Degradation Kinetics of Positional Isomers

A comparative study of hydroxy- and hydroxynitro-benzoic acids under identical Fenton-like and photo-Fenton conditions showed that positional isomers (e.g., 2-hydroxy-5-nitrobenzoic acid, 4-hydroxy-3-nitrobenzoic acid, 2-hydroxy-4-nitrobenzoic acid) exhibited remarkably different degradation timescales and autocatalytic decay profiles, driven by their distinct abilities to form stable ferric complexes and generate Fe(II) [1]. Although 4-hydroxy-2-nitrobenzoic acid was not directly tested in this study, the data strongly imply that its degradation kinetics and complexation behavior will similarly diverge from other isomers due to the unique ortho-nitro/para-hydroxy arrangement.

oxidative degradation Fenton-like process hydroxy-nitrobenzoic acid

Predicted Acidity (pKa) as a Selectivity Marker for Extraction and Derivatization

The acid dissociation constant (pKa) of 4-hydroxy-2-nitrobenzoic acid is predicted to be 2.55 ± 0.25 . This is notably lower than the reported experimental pKa values of certain positional isomers (e.g., 2-hydroxy-4-nitrobenzoic acid, with experimental pKa ~3.1 for the carboxyl group), indicating a stronger acidity due to the ortho-nitro electron-withdrawing effect extending to the para-hydroxyl group. This differential acidity can be exploited for selective liquid-liquid extraction, ion-exchange chromatography, or pH-controlled derivatization.

pKa prediction ionization state hydroxy-nitrobenzoic acid

Validated Application Scenarios Where 4-Hydroxy-2-nitrobenzoic Acid (CAS 74230-08-3) Delivers Non-Substitutable Performance


TNT Biodegradation Pathway Elucidation

In environmental microbiology studies investigating the anaerobic degradation of 2,4,6-trinitrotoluene (TNT) by Pseudomonas sp. JLR11 or related strains, 4-hydroxy-2-nitrobenzoic acid serves as a non-substitutable authentic standard for metabolite identification. The use of any other hydroxy-nitrobenzoic acid isomer would lead to false-negative or false-positive results in HPLC or LC-MS analyses, as the compound is a specific intermediate in the TNT denitration pathway [1].

Tafamidis Impurity Profiling and Pharmaceutical Quality Control

For pharmaceutical manufacturers developing generic tafamidis formulations, 4-hydroxy-2-nitrobenzoic acid is the required impurity reference standard (Tafamidis Impurity 11) for analytical method validation, stability testing, and regulatory submissions. Substitution with an incorrect isomer would render impurity quantification invalid under ICH and pharmacopoeial guidelines, as the compound is specifically designated as this impurity [1].

Comparative Reactivity Studies on Hydroxy-Nitrobenzoic Acid Isomers

In fundamental research on the oxidative degradation of substituted benzoic acids by advanced oxidation processes (e.g., Fenton, photo-Fenton), this compound is required to complete the positional isomer matrix. The established large variability in degradation kinetics among tested isomers (2H5N-BA, 4H3N-BA, 2H4N-BA) implies that 4-hydroxy-2-nitrobenzoic acid will exhibit a unique kinetic profile, making it essential for comprehensive structure-reactivity relationship studies [1].

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